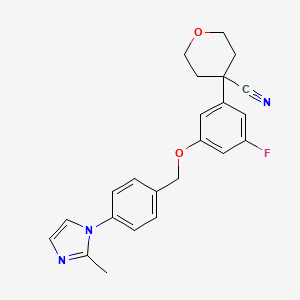
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dimethoxymethyl group attached to the tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable aldehyde with a diamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound
科学的研究の応用
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 6-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 6-(Ethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 6-(Dimethylamino)-1,4,5,6-tetrahydropyrimidin-2-amine
Uniqueness
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C7H15N3O2 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H15N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h5-6H,3-4H2,1-2H3,(H3,8,9,10) |
InChIキー |
NQKSXWKGUVDWAI-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCN=C(N1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


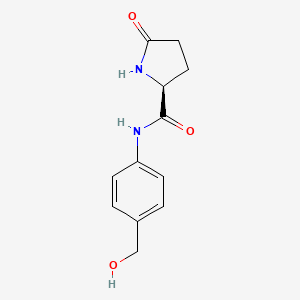
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)


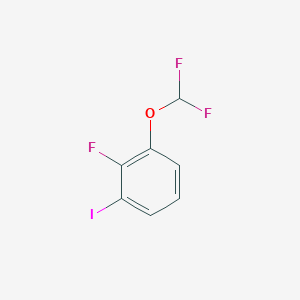



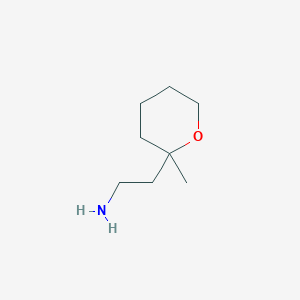
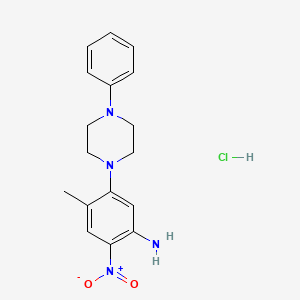
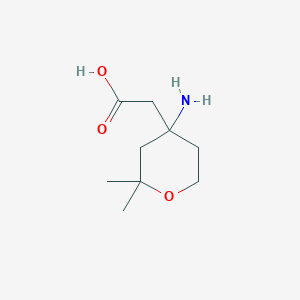
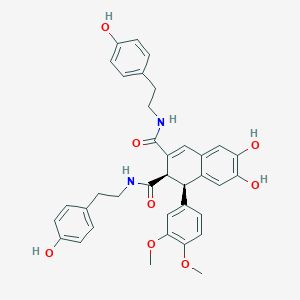
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
